molecular formula C21H37NO2 B13781639 Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- CAS No. 66027-97-2

Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)-

Cat. No.: B13781639
CAS No.: 66027-97-2
M. Wt: 335.5 g/mol
InChI Key: YIKKNNXQZVPHPY-UHFFFAOYSA-N
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Description

Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- is a complex organic compound with a unique structure that includes both amine and ether functional groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- typically involves multiple steps. One common method includes the reaction of N,N-dimethylacetamide with ammonia under controlled conditions to produce ethanamine. This intermediate is then reacted with sodium bromide to form a corresponding salt. The final product is obtained through a series of reactions involving dihydroxybenzoic acid and chloroisobutene in the presence of ethanamine .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine, N,N-dimethyl-2-(2-(methylbis(2-methylpropyl)phenoxy)ethoxy)- stands out due to its unique combination of functional groups, which confer specific reactivity and versatility in various chemical and biological contexts.

Properties

CAS No.

66027-97-2

Molecular Formula

C21H37NO2

Molecular Weight

335.5 g/mol

IUPAC Name

N,N-dimethyl-2-[2-[2-methyl-4,6-bis(2-methylpropyl)phenoxy]ethoxy]ethanamine

InChI

InChI=1S/C21H37NO2/c1-16(2)12-19-14-18(5)21(20(15-19)13-17(3)4)24-11-10-23-9-8-22(6)7/h14-17H,8-13H2,1-7H3

InChI Key

YIKKNNXQZVPHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OCCOCCN(C)C)CC(C)C)CC(C)C

Origin of Product

United States

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